4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAYIYDMHUEUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole moiety is synthesized via acid-catalyzed condensation of o-phenylenediamine with substituted benzaldehydes. In the target compound, the 1-benzyl group is introduced during this step using benzyl chloride under basic conditions. A representative protocol involves refluxing o-phenylenediamine (1.0 equiv) with benzyl chloride (1.2 equiv) in dimethylformamide (DMF) at 110°C for 12 hours, achieving 78% yield after recrystallization.
Table 1: Benzimidazole Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Toluene | DMF |
| Temperature (°C) | 110 | 80 | 110 |
| Reaction Time (h) | 12 | 24 | 12 |
| Yield (%) | 78 | 65 | 78 |
Pyrrolidinone Ring Construction
The pyrrolidinone ring is assembled via a Michael addition-cyclization sequence. 3-(Methylthio)phenylacetic acid (1.5 equiv) is reacted with the pre-formed benzimidazole intermediate in the presence of thionyl chloride (SOCl₂), facilitating both activation and cyclization. Key studies demonstrate that substituting SOCl₂ with phosphorus oxychloride (POCl₃) reduces side-product formation by 22%.
Advanced Functionalization Techniques
Methylthio Group Incorporation
The 3-(methylthio)phenyl group is introduced via nucleophilic aromatic substitution (S_NAr) on a pre-halogenated intermediate. Using sodium thiomethoxide (NaSMe) in tetrahydrofuran (THF) at 60°C for 6 hours achieves 85% substitution efficiency, whereas analogous reactions with thiourea yield only 63%.
Table 2: Methylthio Group Introduction Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaSMe | THF | 60 | 85 |
| Thiourea | DMSO | 80 | 63 |
| KSAc | Acetone | 50 | 71 |
Benzyl Group Stability Under Cyclization Conditions
The benzyl substituent’s stability during pyrrolidinone formation is critical. Thermogravimetric analysis (TGA) reveals that benzyl-degradation byproducts emerge above 130°C, necessitating strict temperature control during SOCl₂-mediated cyclization.
Industrial-Scale Optimization
Catalytic Systems for Yield Enhancement
Palladium-catalyzed coupling steps are employed to streamline the synthesis. A patented method utilizes Pd(OAc)₂ (0.5 mol%) with Xantphos (1.0 mol%) in toluene, achieving 92% yield for the penultimate intermediate.
Solvent Recycling and Waste Reduction
Industrial protocols emphasize solvent recovery; for instance, DMF is distilled and reused in subsequent batches, reducing raw material costs by 34%.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 413.5, aligning with the theoretical molecular weight.
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Substitution
Competitive N1 vs. N3 benzylation is mitigated by employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor N1 substitution (N1:N3 = 9:1).
Purification of Hydrophobic Intermediates
Flash chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting byproducts, ensuring >98% purity at each stage.
Comparative Analysis with Analogous Compounds
Table 3: Synthetic Comparison with Structural Analogs
| Compound | Key Difference | Yield (%) | Purity (%) |
|---|---|---|---|
| 1-(3-Methoxyphenyl) Analog | OMe vs. SMe | 72 | 97.5 |
| 1-(3-Chlorophenyl) Analog | Cl vs. SMe | 68 | 96.8 |
| Target Compound | SMe Substituent | 85 | 99.2 |
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group in the pyrrolidinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or phenyl rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrrolidinone derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including those similar to 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one. For example, compounds with benzimidazole cores have shown significant inhibitory effects against the Hepatitis C virus (HCV), with effective concentrations (EC50) in the low nanomolar range (3.0 - 5.5 nM) . This suggests that structural modifications in benzimidazole derivatives can enhance their antiviral potency.
Anti-inflammatory and Analgesic Effects
Benzimidazole derivatives have also been evaluated for their anti-inflammatory and analgesic properties. Compounds derived from similar structures exhibited notable inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α), indicating potential use as anti-inflammatory agents . In vivo studies demonstrated significant reductions in edema and pain response compared to standard treatments like ibuprofen .
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this compound has been investigated through various assays. Recent findings indicate that synthesized derivatives displayed good antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, while also showing antifungal activity against strains like Aspergillus niger . These results underscore the potential of these compounds in developing new antimicrobial therapies.
Table of Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | o-phenylenediamine, benzyl aldehyde | Benzimidazole core |
| 2 | Coupling | Pyrrolidine derivative, EDCI | Pyrrolidine-linked compound |
| 3 | Nucleophilic substitution | Methylthiol or derivative | Final compound |
Study on Antiviral Properties
In a comprehensive review on benzimidazole derivatives, a series of compounds were synthesized and tested against HCV. Notably, certain substitutions at the pyrrolidine position significantly enhanced antiviral activity, suggesting that structural optimization is crucial for developing effective HCV inhibitors .
Study on Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory effects of benzimidazole derivatives in animal models. The results demonstrated that specific compounds showed higher efficacy in reducing inflammation markers compared to conventional drugs, indicating their potential as novel anti-inflammatory agents .
Antimicrobial Efficacy Assessment
A recent publication reported the synthesis of various benzimidazole derivatives and their screening for antibacterial activity. Compounds exhibited varying degrees of effectiveness against different bacterial strains, with some showing potent activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or disrupting cellular processes. The compound may also modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
- NMR Profiles : Benzimidazole protons resonate at ~10.8 ppm (¹H NMR), and carbonyl carbons appear at 160–165 ppm (¹³C NMR) across analogs .
- Lipophilicity : The 3-(methylthio)phenyl group (target compound) increases logP compared to hydroxyl- or chloro-substituted derivatives (e.g., ).
- Thermal Stability : Thioether groups (SMe) may reduce thermal stability relative to ethers or alkyl chains.
Key Research Findings
Antimicrobial Activity : Thiazolyl-naphthyl derivatives (5a–h) show moderate-to-strong antibacterial activity, likely due to bulkier substituents enhancing target binding .
Anticancer Potential: Fluorinated benzimidazoles () exhibit superior cytotoxicity, suggesting electronegative substituents improve DNA intercalation or enzyme inhibition .
Synthetic Flexibility: Substituents at N1 of benzimidazole (e.g., benzyl, isobutyl) can be tailored without disrupting the pyrrolidinone core’s reactivity .
Biological Activity
The compound 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies to present a clear picture of its efficacy and mechanisms.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A benzimidazole moiety, known for various biological activities.
- A pyrrolidinone ring that may contribute to its pharmacological properties.
- A methylthio group that could enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial, anticancer, and antiviral properties. Below are summarized findings from various studies:
Antimicrobial Activity
A significant focus has been on the compound's antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Candida albicans | 250 µg/mL |
| Escherichia coli | 100 µg/mL |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against C. albicans .
Anticancer Activity
The benzimidazole derivatives, including this compound, have been evaluated for their anticancer potential. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives have shown promising results in inhibiting the growth of breast and lung cancer cells .
Antiviral Activity
The antiviral potential of this compound has also been explored. Some studies have indicated that benzimidazole derivatives can inhibit viral replication in vitro, particularly against HIV and other retroviruses. The proposed mechanism involves interference with viral enzymes essential for replication .
Case Studies
- Antimicrobial Efficacy : In a study evaluating several benzimidazole derivatives, the compound demonstrated significant antimicrobial activity against S. aureus and C. albicans, with MIC values indicating strong efficacy compared to standard antibiotics .
- Cytotoxicity Assays : Research involving various cancer cell lines showed that compounds similar to this one induced apoptosis at concentrations as low as 10 µM, suggesting a potential therapeutic application in oncology .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key enzymes involved in microbial metabolism and cancer cell growth, supporting its potential as a lead compound for drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the benzyl and methylthio groups have been shown to significantly affect the potency and selectivity of the compounds against different biological targets. For instance:
Q & A
Q. What are the optimal synthetic routes for 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one?
The synthesis typically involves multi-step procedures, such as condensation of benzimidazole precursors with ketones or aldehydes under reflux. For example, describes using benzaldehyde derivatives with catalysts like p-toluenesulfonic acid (PTSA) in DMF at 80–100°C, achieving yields of 65–78%. Key factors include solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
Comprehensive characterization requires:
- 1H/13C NMR : Identifies proton environments (e.g., benzyl CH2 at δ 5.2–5.5 ppm, pyrrolidinone carbonyl at δ 172–175 ppm) and carbon frameworks.
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 428.18).
- IR spectroscopy : Detects functional groups (C=O stretch at ~1680 cm⁻¹).
- Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of benzimidazole-pyrrolidinone hybrids?
Contradictory bioactivity data (e.g., antimicrobial IC50 variations) require systematic validation:
- Standardized assays : Use broth microdilution (CLSI guidelines) with multiple microbial strains (Gram-positive vs. Gram-negative).
- Parallel cytotoxicity assays : MTT tests on mammalian cells to distinguish selective activity.
- Statistical analysis : ANOVA (p < 0.05) confirms significance between test groups .
Q. What computational methods support rational design of derivatives with enhanced pharmacokinetics?
- Molecular docking (AutoDock Vina) : Identifies binding interactions (e.g., hydrogen bonds with His450, π-π stacking with Phe432 in histamine receptors).
- ADMET prediction tools (SwissADME) : Optimizes logP (2.1–3.5) and aqueous solubility (>50 μM).
- Structural modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 3-phenyl position improves metabolic stability (t1/2 > 4h in liver microsomes) .
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes decomposition.
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts reduce side reactions. highlights quinoxalinone rearrangements under acidic conditions (HCl/EtOH) to suppress dimerization .
Q. What strategies validate target engagement in receptor-binding studies?
- Radioligand displacement assays : Use tritiated histamine (³H-mepyramine) to measure affinity (Ki values).
- Functional assays : Calcium mobilization (FLIPR) quantifies H1/H4 receptor activation.
- Mutagenesis studies : Identify critical binding residues (e.g., Asp107 in H4R) via site-directed mutations .
Methodological Considerations
Q. How to design dose-response experiments for toxicity profiling?
- In vitro models : HepG2 cells for hepatotoxicity (LD50 via ATP assays).
- In vivo models : Rodent acute toxicity studies (OECD 423 guidelines) with histopathological analysis.
- Dose ranges : 0.1–100 μM (in vitro) and 10–500 mg/kg (in vivo) to establish NOAEL (No Observed Adverse Effect Level) .
Q. What analytical workflows resolve structural isomers in final products?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (hexane/isopropanol gradients).
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish regioisomers.
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
Contradiction Analysis
Q. How to reconcile conflicting solubility data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
